NP603

Description

Structure

3D Structure

Properties

IUPAC Name |

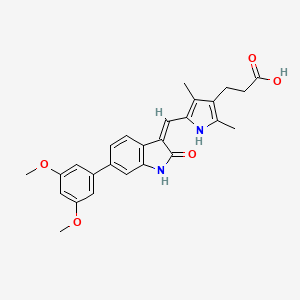

3-[5-[(Z)-[6-(3,5-dimethoxyphenyl)-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c1-14-20(7-8-25(29)30)15(2)27-23(14)13-22-21-6-5-16(11-24(21)28-26(22)31)17-9-18(32-3)12-19(10-17)33-4/h5-6,9-13,27H,7-8H2,1-4H3,(H,28,31)(H,29,30)/b22-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZSHSPAAJIYOD-XKZIYDEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC(=CC(=C4)OC)OC)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=C(C=C3)C4=CC(=CC(=C4)OC)OC)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949164-80-1 | |

| Record name | NP603 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Oncogenic Maestro: A Technical Guide to ΔNp63α Function in Squamous Cell Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

ΔNp63α, an isoform of the TP63 gene, is a master regulator of epithelial development and a pivotal lineage-survival oncogene in squamous cell carcinoma (SCC). Its overexpression, often due to genomic amplification, is a hallmark of SCC across various tissues, including the head and neck, lung, and esophagus. ΔNp63α orchestrates a complex network of signaling pathways that drive tumorigenesis by promoting proliferation, inhibiting apoptosis and differentiation, and modulating the tumor microenvironment. This technical guide provides an in-depth exploration of the multifaceted functions of ΔNp63α in SCC, with a focus on its core signaling axes, transcriptional regulatory mechanisms, and the experimental methodologies used to elucidate its roles. We present a synthesis of current knowledge, including quantitative data on its downstream targets, detailed experimental protocols for key assays, and visualizations of the intricate signaling networks it commands. This guide is intended to serve as a comprehensive resource for researchers and clinicians working to understand and therapeutically target the ΔNp63α-driven oncogenic program in squamous cell carcinoma.

Core Signaling Pathways Modulated by ΔNp63α

ΔNp63α exerts its oncogenic influence by engaging with and modulating several critical signaling pathways. These interactions are often complex, involving both transcriptional activation and repression of key pathway components.

The EGFR/STAT3 Axis: A Feed-Forward Loop for Proliferation

The epidermal growth factor receptor (EGFR) signaling pathway is frequently hyperactivated in SCC and collaborates with ΔNp63α to promote tumor growth. Upon ligand binding, EGFR activates the STAT3 transcription factor. Activated STAT3 directly binds to the promoter of the TP63 gene, leading to increased expression of ΔNp63α.[1][2] This creates a positive feedback loop where elevated ΔNp63α levels can further sustain the proliferative signals downstream of EGFR. This axis is crucial for the maintenance and proliferation of tumor-initiating cells (TICs) in SCC.[1]

Caption: EGFR-STAT3-ΔNp63α Signaling Axis.

The TGF-β/RHOA Pathway: Suppression of a Tumor Suppressive Axis

ΔNp63α promotes SCC proliferation by actively repressing the transforming growth factor-beta (TGF-β) signaling pathway. Specifically, ΔNp63α directly binds to the promoter of TGFB2 and represses its transcription.[3][4] Reduced TGF-β2 levels lead to decreased activity of the small GTPase RHOA, a known tumor suppressor in this context.[3][5] Inactivation of the TGF-β2/RHOA axis by ΔNp63α is critical for bypassing cell cycle arrest and sustaining proliferation in SCC cells.[3][4]

Caption: ΔNp63α-mediated Repression of the TGF-β/RHOA Pathway.

The NOTCH Signaling Pathway: A Double-Edged Sword

The interplay between ΔNp63α and the NOTCH signaling pathway is context-dependent and crucial for maintaining the balance between proliferation and differentiation in epithelial tissues. In some contexts, ΔNp63α can repress the transcription of the NOTCH1 receptor, thereby inhibiting differentiation and maintaining the proliferative capacity of keratinocytes and cancer cells.[2][6] It can also repress the NOTCH target gene HES1.[7] Conversely, ΔNp63α can also positively regulate the expression of NOTCH ligands, such as JAG1 and JAG2, potentially influencing cell-cell communication within the tumor microenvironment.[8]

Caption: Dual Role of ΔNp63α in Regulating NOTCH Signaling.

ΔNp63α as a Transcriptional Regulator and its Interaction with Chromatin

ΔNp63α functions as a pioneer transcription factor, capable of binding to condensed chromatin and initiating chromatin remodeling to regulate gene expression.[1][4] It interacts with a host of chromatin-modifying enzymes and remodeling complexes to either activate or repress its target genes.

Key interacting partners in chromatin remodeling include:

-

HDAC1/2: ΔNp63α can recruit histone deacetylases 1 and 2 to the promoters of pro-apoptotic genes like PUMA, leading to their transcriptional repression and promoting cell survival.[3]

-

SRCAP Complex: In some SCC cells, ΔNp63α associates with the SRCAP chromatin-remodeling complex to mediate the deposition of the histone variant H2A.Z at target gene promoters, resulting in transcriptional repression.[3][9]

-

ACTL6A (BAF53a): As a component of the SWI/SNF chromatin remodeling complex, ACTL6A interacts with ΔNp63α to repress genes involved in differentiation, such as KLF4.[10]

-

RUNX3 and EZH2: ΔNp63α expression can be negatively regulated by the tumor suppressor RUNX3, which is itself a target of EZH2-mediated repression.[7]

-

SETDB1: The histone methyltransferase SETDB1 physically interacts with ΔNp63α and is involved in the repression of its target genes.[7]

Caption: ΔNp63α Interactions with Chromatin Remodeling Factors.

Quantitative Data on ΔNp63α Function

The following tables summarize quantitative data from various studies on the impact of ΔNp63α in SCC.

Table 1: Expression of ΔNp63α in SCC and its Correlation with Clinicopathological Features

| Cancer Type | ΔNp63α Expression Level | Correlation with Clinicopathological Features | Patient Survival | Reference |

| Esophageal SCC | High in 75.6% of patients | Correlated with advanced T factor and venous invasion | Poorer 5-year overall survival (35.6% vs. 71.7%) | [10] |

| Head and Neck SCC | Overexpressed | - | Negative prognostic factor | [11] |

| Lung SCC | Amplified in ~16% of cases | - | - | [10] |

Table 2: Selected Downstream Target Genes of ΔNp63α in SCC

| Gene | Regulation by ΔNp63α | Log2 Fold Change (Knockdown) | Function | Reference |

| TGFB2 | Repression | > 0.4 | Pro-proliferative, anti-apoptotic | [8] |

| KLF4 | Repression | Upregulated | Pro-differentiation, tumor suppressor | [10] |

| PUMA | Repression | Upregulated | Pro-apoptotic | [3] |

| WWC1 (KIBRA) | Repression | Upregulated | Tumor suppressor | [10] |

| HAS3 | Activation | Downregulated | Hyaluronic acid synthesis, pro-tumorigenic | [11] |

| HYAL-1 | Activation | Downregulated | Hyaluronidase, pro-tumorigenic | [11] |

| CD44 | Activation | Downregulated | Cell adhesion, migration, cancer stem cell marker | [11] |

| FST | Activation | Downregulated | Inhibitor of TGF-β signaling | [12] |

Table 3: Functional Effects of ΔNp63α Modulation in SCC Cell Lines

| Cell Line | Modulation | Effect on Proliferation | Effect on Migration/Invasion | Reference |

| H226 (Lung SCC) | Knockdown | Decreased | - | [8] |

| A253, SCC25 (HNSCC) | Knockdown | - | - | [12] |

| FaDu (HNSCC) | Knockdown | - | Increased apoptosis with chemotherapy | [11] |

| iCCA cell lines | Knockdown/Overexpression | Decreased/Increased | Decreased/Increased | [13] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to study ΔNp63α function.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genome-wide binding sites of ΔNp63α.

Experimental Workflow:

Caption: ChIP-seq Experimental Workflow.

Detailed Protocol:

-

Cell Culture and Cross-linking: SCC cells (e.g., A253, SCC25) are cultured to ~80% confluency. Cross-linking is performed by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature. The reaction is quenched with glycine.

-

Cell Lysis and Chromatin Shearing: Cells are harvested and lysed. The nuclear pellet is resuspended in lysis buffer and chromatin is sheared to an average size of 200-500 bp using sonication.

-

Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G beads. A specific antibody against p63 (e.g., 4A4 clone) is added and incubated overnight at 4°C. Protein A/G beads are then added to pull down the antibody-chromatin complexes.

-

Washes and Elution: The beads are washed with a series of buffers to remove non-specific binding. The chromatin is eluted from the beads.

-

Reverse Cross-linking and DNA Purification: Cross-links are reversed by incubation at 65°C with NaCl. Proteins are digested with proteinase K, and DNA is purified.

-

Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library. The library is sequenced using a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to the reference genome. Peak calling algorithms are used to identify regions of ΔNp63α enrichment. Motif analysis is performed to identify the ΔNp63α binding motif within the peaks.[12]

RNA-Sequencing (RNA-seq)

Objective: To determine the global transcriptional changes following modulation of ΔNp63α expression.

Experimental Workflow:

Caption: RNA-seq Experimental Workflow.

Detailed Protocol:

-

Cell Culture and RNA Extraction: SCC cells are treated with siRNA or shRNA targeting ΔNp63α, or a non-targeting control. Total RNA is extracted using a suitable kit (e.g., TRIzol).

-

Library Preparation: mRNA is enriched from the total RNA population using oligo(dT) beads. The mRNA is fragmented and used as a template for first-strand cDNA synthesis. Second-strand cDNA is synthesized, and the double-stranded cDNA is used for library construction (ligation of adapters).

-

Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to a reference genome. Gene expression is quantified, and differential expression analysis is performed between the control and ΔNp63α knockdown samples to identify genes regulated by ΔNp63α.[8][14]

Co-Immunoprecipitation (Co-IP)

Objective: To identify proteins that interact with ΔNp63α.

Experimental Workflow:

References

- 1. Targeting the EGFR and immune pathways in squamous cell carcinoma of the head and neck (SCCHN): forging a new alliance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancements in TGF-β Targeting Therapies for Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advancements in TGF-β Targeting Therapies for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epidermal Growth Factor Receptor Targeted Therapy of Squamous Cell Carcinoma of the Head and Neck - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ΔNp63α Suppresses TGFB2 Expression and RHOA Activity to Drive Cell Proliferation in Squamous Cell Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Subcutaneous amivantamab delivers promising 45 percent overall response rate with median duration of 7.2 months in recurrent or metastatic head and neck cancer [jnj.com]

- 10. ΔNp63 in squamous cell carcinoma: defining the oncogenic routes affecting epigenetic landscape and tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ΔNp63-mediated regulation of hyaluronic acid metabolism and signaling supports HNSCC tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Role of p63 in Epithelial Stem Cell Maintenance: A Technical Guide

Abstract

The transcription factor p63, a member of the p53 family, is a master regulator essential for the development and maintenance of stratified epithelial tissues. Its function is particularly critical for the epithelial stem cell compartment, governing the delicate balance between self-renewal and differentiation that is vital for tissue homeostasis and regeneration. This technical guide provides an in-depth examination of the role of p63 in epithelial stem cell biology, focusing on the differential functions of its isoforms, its complex interplay with key signaling pathways, and the experimental methodologies used to elucidate its functions. Quantitative data on p63 expression in different stem cell populations are presented, alongside detailed protocols for cornerstone experimental techniques and visual representations of molecular pathways and workflows to support advanced research and therapeutic development.

Core Concepts: p63 Isoforms and Epithelial Hierarchy

The TP63 gene produces two main classes of protein isoforms through the use of alternative promoters: the full-length TAp63 isoforms, which contain a transactivation (TA) domain, and the N-terminally truncated ΔNp63 isoforms, which lack this domain and can act as transcriptional repressors or activators depending on the cellular context.[1][2] The ΔNp63 isoforms, particularly ΔNp63α, are predominantly expressed in the basal cells of stratified epithelia, which house the stem and progenitor cell populations.[1][3]

Epithelial stem cells are responsible for the long-term maintenance of tissues. Their progeny, known as transient-amplifying (TA) cells, undergo a limited number of divisions before committing to terminal differentiation.[4] This hierarchical organization is intrinsically linked to the expression levels of p63.

p63 Expression in the Epithelial Stem Cell Hierarchy

Clonal analysis of cultured human keratinocytes has established a clear correlation between p63 expression and proliferative potential. Stem cells, which form large colonies called holoclones, express high levels of p63. As these cells give rise to TA cells, which form smaller meroclone and paraclone colonies, p63 expression is progressively downregulated.[4][5] This demonstrates that p63 is not merely a marker but a critical determinant of the stem cell state.[4] Stem cells lacking p63 exhibit a premature loss of their proliferative capacity.[6]

Quantitative Data Presentation

The relationship between p63 expression and the epithelial stem cell hierarchy is a cornerstone of its function. The following table summarizes the relative expression levels of p63 in different clonal populations of keratinocytes, which serve as in vitro models for stem cells, transient-amplifying cells, and terminally differentiating cells.

| Clonal Type | Cellular Counterpart | Proliferative Capacity | Relative p63 Expression Level | Reference |

| Holoclone | Stem Cell | High | Abundant | [4][5] |

| Meroclone | Early Transient-Amplifying (TA) Cell | Intermediate | Greatly Reduced / Nearly Absent | [4][5] |

| Paraclone | Late Transient-Amplifying (TA) Cell | Low / Senescent | Undetectable | [4][5] |

Key Signaling Pathways Involving p63

p63 function is tightly integrated with other major signaling pathways that control cell fate, proliferation, and differentiation in epithelial tissues. Its interactions are often complex, involving feedback loops and context-dependent effects.

p63 and the Notch Signaling Pathway

The Notch pathway is crucial for regulating cell fate decisions in epithelial tissues. There exists a reciprocal antagonistic relationship between p63 and Notch signaling.[3]

-

Notch Suppresses p63: Activation of the Notch1 receptor inhibits the expression of p63, which is a necessary step for cells to exit the basal layer and begin the process of terminal differentiation.[3]

-

p63 Modulates Notch Signaling: Conversely, ΔNp63 is required to maintain the appropriate balance of Notch signaling components. In the absence of ΔNp63, expression of Notch1 and its target Hes1 is decreased, while Notch2 and Notch3 expression increases.[3] ΔNp63 also directly transactivates the Notch ligand Jagged2 (Jag2) in certain contexts.[3] This intricate regulation ensures that stem cells in the basal layer maintain their identity while allowing their progeny to respond to differentiation cues.

p63 and the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental for maintaining progenitor cell populations in numerous epithelial tissues.[3] Its interaction with p63 is bidirectional and critical for stem cell self-renewal.

-

Wnt Activates p63: Canonical Wnt signaling leads to the nuclear accumulation of β-catenin, which, in complex with LEF/TCF transcription factors, can directly bind to the TP63 promoter region to activate ΔNp63 expression.[2]

-

p63 Enhances Wnt Signaling: ΔNp63 can amplify Wnt signaling by directly upregulating the expression of the Wnt receptor Frizzled-7 (Fzd7). This creates a positive feedback loop that reinforces the stem cell state, particularly in mammary epithelial progenitors.[2][3]

-

p63 as a Wnt Repressor: In some contexts, ΔNp63α can also act as a repressor of Wnt signaling. It can associate with TCF4 on the chromatin at Wnt-response elements (WREs), thereby attenuating the recruitment of β-catenin and inhibiting the expression of certain Wnt target genes.[7] This dual role highlights the complexity of p63-mediated regulation.

References

- 1. Chromatin immunoprecipitation [bio-protocol.org]

- 2. Frontiers | Pathway Regulation of p63, a Director of Epithelial Cell Fate [frontiersin.org]

- 3. p63: a crucial player in epithelial stemness regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p63 identifies keratinocyte stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Repression of Wnt/β-catenin response elements by p63 (TP63) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genome-wide p63-regulated gene expression in differentiating epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

Transcriptional Regulation by ΔNp63α: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ΔNp63α, a predominant isoform of the p63 transcription factor, is a master regulator of epithelial development and homeostasis.[1] Its expression is crucial for the maintenance of progenitor cells in stratified epithelia.[2] In the context of cancer, particularly squamous cell carcinoma (SCC), ΔNp63α acts as a lineage-survival oncogene, where its overexpression is frequently observed due to genomic amplification.[2] This technical guide provides a comprehensive overview of the transcriptional regulatory mechanisms of ΔNp63α, focusing on its dual role as both a transcriptional activator and repressor, its key target genes, its interplay with major signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanisms of Transcriptional Regulation

ΔNp63α lacks the N-terminal transactivation domain found in its TAp63 counterparts, yet it possesses a C-terminal transactivation domain, enabling it to both positively and negatively regulate a wide array of target genes.[2] Its regulatory functions are context-dependent and are mediated through several mechanisms:

-

Direct DNA Binding: ΔNp63α binds to specific DNA response elements (REs) in the regulatory regions of its target genes. These p63 REs share a high degree of similarity with p53 binding sites, allowing for a complex interplay and sometimes competition between p53 family members.

-

Interaction with Co-regulators: ΔNp63α's transcriptional activity is modulated by its interaction with a diverse set of co-activators and co-repressors.

-

Co-repressors: A key mechanism of transcriptional repression by ΔNp63α involves the recruitment of histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[3] This interaction leads to the deacetylation of histones at target gene promoters, resulting in a condensed chromatin structure and transcriptional silencing.

-

Chromatin Remodeling Complexes: ΔNp63α can also recruit ATP-dependent chromatin remodeling complexes, such as the SWI/SNF complex, to modulate nucleosome positioning and accessibility of target gene loci.[4][5]

-

-

Sequestration of other Transcription Factors: ΔNp63α can physically interact with and sequester other transcription factors, thereby preventing them from binding to their respective target genes.

Quantitative Data on ΔNp63α-Mediated Gene Regulation

The following tables summarize the quantitative effects of ΔNp63α on the expression of some of its key target genes, as documented in various studies. The data is presented as fold changes in mRNA or protein levels upon overexpression or knockdown of ΔNp63α.

| Genes Activated by ΔNp63α | Cell Type | Fold Change (Overexpression) | Fold Change (Knockdown/Knockout) | Reference |

| Jagged1 (JAG1) | Mouse Epidermal Cells | - | ↓ | [6] |

| Brachyury (T) | Mouse Epidermal Cells | - | ↓ | [6] |

| Dicer1 | Mouse Epidermal Cells | - | ↓ | [7] |

| Frizzled-7 (FZD7) | Mammary Stem Cells | ↑ | - | |

| CLDN1 | Cervical Squamous Cancer Cells | ↑ | ↓ | [8] |

| ZNF385B | Cervical Squamous Cancer Cells | ↑ | ↓ | [8] |

| Genes Repressed by ΔNp63α | Cell Type | Fold Change (Overexpression) | Fold Change (Knockdown/Knockout) | Reference |

| PUMA | Squamous Cell Carcinoma | ↓ | ↑ | [9] |

| p21 (CDKN1A) | Squamous Cell Carcinoma | ↓ | ↑ (~1.5-fold) | [9] |

| TGF-βR2 | Osteosarcoma Cells | ↓ | - | |

| NOTCH1 | Squamous Cell Carcinoma | ↓ | - | |

| KLF4 | Esophageal Epithelial Cells | ↓ | - | |

| HES1 | Squamous Cell Carcinoma | ↓ | - |

Interplay with Key Signaling Pathways

ΔNp63α is a central node in a complex network of signaling pathways that govern cell fate, proliferation, and differentiation.

Wnt/β-catenin Signaling

The interaction between ΔNp63α and the Wnt/β-catenin pathway is multifaceted and context-dependent. In some cellular contexts, ΔNp63α can enhance Wnt signaling by promoting the nuclear accumulation of β-catenin.[10] It can also directly activate the expression of the Wnt receptor, Frizzled-7 (FZD7). Conversely, in other contexts, ΔNp63α can act as a repressor of Wnt signaling by competing with TCF/LEF transcription factors for binding to Wnt-responsive elements (WREs) or by recruiting repressor complexes.[11][12]

Caption: ΔNp63α's dual regulation of Wnt/β-catenin signaling.

Notch Signaling

ΔNp63α exerts predominantly a repressive effect on the Notch signaling pathway. It can directly repress the transcription of the NOTCH1 receptor and its downstream target, HES1. However, in some contexts, ΔNp63α has been shown to activate the expression of the Notch ligand, Jagged1 (JAG1).[6] This highlights the intricate and context-specific nature of ΔNp63α's regulatory network.

Caption: ΔNp63α's regulation of the Notch signaling pathway.

EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway lies upstream of ΔNp63α. Activation of EGFR leads to the activation of the PI3K-Akt and MAPK pathways, which in turn can lead to the stabilization and increased activity of ΔNp63α. This positions ΔNp63α as a critical downstream effector of growth factor signaling in epithelial cells.

Caption: EGFR signaling pathway upstream of ΔNp63α.

Experimental Protocols

Chromatin Immunoprecipitation sequencing (ChIP-seq) for ΔNp63α

This protocol outlines the key steps for performing ChIP-seq to identify the genomic binding sites of ΔNp63α.

Caption: Workflow for ΔNp63α Chromatin Immunoprecipitation sequencing (ChIP-seq).

Methodology:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[13]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.[13][14] The optimal sonication conditions need to be determined empirically for each cell type.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to ΔNp63α. Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[15]

-

Elution and Reverse Cross-linking: Elute the immunocomplexes from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a commercial kit.[16]

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and use a peak-calling algorithm (e.g., MACS2) to identify regions of enrichment, which represent ΔNp63α binding sites.

Co-Immunoprecipitation (Co-IP) and Mass Spectrometry for Identifying ΔNp63α Interacting Proteins

This protocol details the procedure for identifying proteins that interact with ΔNp63α.

Caption: Workflow for Co-Immunoprecipitation and Mass Spectrometry.

Methodology:

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[17]

-

Antibody Incubation: Incubate the cell lysate with an anti-ΔNp63α antibody for 2-4 hours or overnight at 4°C.[17]

-

Immune Complex Capture: Add Protein A/G magnetic or agarose beads and incubate for another 1-2 hours to capture the immune complexes.[17]

-

Washing: Wash the beads multiple times with lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads using a low pH elution buffer or SDS-PAGE sample buffer.

-

SDS-PAGE and Staining: Separate the eluted proteins by SDS-PAGE and visualize them by Coomassie or silver staining.

-

Band Excision and In-Gel Digestion: Excise the protein bands of interest and perform in-gel digestion with trypsin.

-

Mass Spectrometry (LC-MS/MS): Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify the proteins.[1][18][19]

Luciferase Reporter Assay for ΔNp63α Transcriptional Activity

This assay is used to quantify the effect of ΔNp63α on the transcriptional activity of a specific gene promoter.

Caption: Workflow for Luciferase Reporter Assay.

Methodology:

-

Plasmid Constructs: Clone the promoter region of the gene of interest upstream of a luciferase reporter gene (e.g., Firefly luciferase).[20] Co-transfect this reporter plasmid into cells along with a plasmid expressing ΔNp63α. A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter should be included for normalization of transfection efficiency.[21][22]

-

Cell Transfection: Transfect the plasmids into a suitable cell line using a standard transfection reagent.

-

Incubation: Incubate the cells for 24-48 hours to allow for expression of ΔNp63α and the luciferase reporter.[21]

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.[23][24] If using a dual-luciferase system, subsequently add the substrate for the normalization reporter and measure its luminescence.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in the presence of ΔNp63α to a control (e.g., empty vector) to determine the fold activation or repression.

Conclusion and Future Directions

ΔNp63α is a transcription factor with a complex and often paradoxical role in both normal development and cancer. Its ability to function as both a transcriptional activator and repressor, coupled with its intricate involvement in major signaling pathways, underscores its importance as a master regulator of epithelial cell biology. The experimental approaches detailed in this guide provide a robust framework for further dissecting the molecular mechanisms of ΔNp63α and for identifying novel therapeutic targets in diseases driven by its dysregulation. Future research will likely focus on the development of small molecule inhibitors that can specifically modulate the activity of ΔNp63α or its interactions with key co-regulators, offering promising new avenues for the treatment of squamous cell carcinomas and other ΔNp63α-driven diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. Recruitment of the SWI/SNF chromatin remodeling complex by transcriptional activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. Genome-wide p63-Target Gene Analyses Reveal TAp63/NRF2-Dependent Oxidative Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 8. researchgate.net [researchgate.net]

- 9. scienceopen.com [scienceopen.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ΔNp63α and microRNAs: leveraging the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - PL [thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 16. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 17. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]

- 18. Identification of DeltaNp63alpha protein interactions by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. assaygenie.com [assaygenie.com]

- 22. Luciferase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Luciferase Reporter Assay - Creative BioMart [creativebiomart.net]

p63 gene structure and alternative splicing

An In-depth Technical Guide to p63 Gene Structure and Alternative Splicing

For Researchers, Scientists, and Drug Development Professionals

Abstract

The TP63 gene, a critical member of the p53 transcription factor family, is a master regulator of epithelial development, differentiation, and stem cell maintenance. Its functional complexity arises from an intricate gene structure that utilizes alternative promoters and splicing to generate a diverse array of protein isoforms with often opposing biological roles. This guide provides a comprehensive technical overview of the TP63 gene architecture, the mechanisms of alternative splicing that dictate isoform expression, and the functional consequences of this diversity. We detail the expression patterns of key isoforms across human tissues and provide standardized protocols for essential molecular biology techniques used to investigate p63 function, including Chromatin Immunoprecipitation (ChIP), Luciferase Reporter Assays, and RNA-Seq for isoform analysis.

p63 (TP63) Gene Architecture

The human TP63 gene is located on chromosome 3q28 and spans approximately 270 kilobases, containing 15 exons.[1] Its structure is notably complex, featuring two distinct promoters that drive the expression of two main classes of isoforms, differing at their N-terminus.[1][2][3]

-

P1 Promoter (Upstream): This promoter, located upstream of exon 1, drives the transcription of the full-length TAp63 (Transactivating) isoforms.[1][3] These isoforms contain an N-terminal transactivation (TA) domain that is homologous to the tumor suppressor p53, enabling them to activate target genes involved in apoptosis and cell cycle arrest.[1][4]

-

P2 Promoter (Intronic): An alternative promoter located within intron 3 initiates the transcription of the N-terminally truncated ΔNp63 isoforms.[1][3] These isoforms lack the canonical TA domain but retain the DNA-binding and oligomerization domains.[5][6] While lacking the p53-like TA domain, ΔNp63 isoforms are transcriptionally competent and can act as dominant-negative inhibitors of TAp63 and p53, or as transcriptional activators of genes involved in proliferation and epithelial maintenance.[1][7][8]

Alternative Splicing and Isoform Diversity

Further complexity is introduced by alternative splicing at the 3' end of both TAp63 and ΔNp63 pre-mRNAs. This process generates at least three major C-terminal variants, designated α (alpha), β (beta), and γ (gamma).[1][3][6]

-

α (alpha) Isoform: This is the longest isoform, containing exons 11 through 14.[1] It is uniquely characterized by the presence of a C-terminal Sterile Alpha Motif (SAM) domain, which mediates protein-protein interactions, and a transactivation inhibitory domain (TID).[1][6][9]

-

β (beta) Isoform: This variant arises from the skipping of exon 13.[1]

-

γ (gamma) Isoform: This is the shortest major isoform, lacking exons 11 through 14 and instead utilizing a unique γ-specific exon.[1]

The combination of two promoters and C-terminal splicing results in at least six main protein isoforms: TAp63α, TAp63β, TAp63γ, ΔNp63α, ΔNp63β, and ΔNp63γ.[5] The ΔNp63α isoform is the most prominently expressed in epithelial cells.[5]

Table 1: Summary of Major p63 Isoforms and Protein Domains

| Isoform Name | N-Terminal Promoter | C-Terminal Splicing | Key Protein Domains | Primary Function |

| TAp63α | P1 | α (alpha) | Transactivation (TA), DNA Binding (DBD), Oligomerization (Oligo), SAM, TID | Tumor suppressor; induces apoptosis and cell cycle arrest.[4] |

| TAp63β | P1 | β (beta) | TA, DBD, Oligo | Tumor suppressor functions.[6] |

| TAp63γ | P1 | γ (gamma) | TA, DBD, Oligo | Tumor suppressor functions; expressed in embryonic myoblasts.[10] |

| ΔNp63α | P2 | α (alpha) | ΔN, DBD, Oligo, SAM, TID | Oncogenic properties; promotes proliferation and cell survival, inhibits p53/TAp63.[6][7] |

| ΔNp63β | P2 | β (beta) | ΔN, DBD, Oligo | Can inhibit TAp63 activity.[6] |

| ΔNp63γ | P2 | γ (gamma) | ΔN, DBD, Oligo | Can inhibit TAp63 activity.[6] |

Functional Dichotomy of p63 Isoforms

The structural diversity of p63 isoforms translates directly into a wide spectrum of, and often antagonistic, cellular functions.

-

TAp63 Isoforms (Tumor Suppressors): Resembling p53, TAp63 isoforms are induced by genotoxic stress and can transactivate target genes to induce cell cycle arrest, apoptosis, and cellular senescence.[4][6][7] High expression of TAp63 is often associated with smaller, less aggressive tumors.[7] They are crucial for maintaining genomic stability in stem cell populations.[8]

-

ΔNp63 Isoforms (Oncogenes/Pro-Survival Factors): ΔNp63 isoforms, particularly ΔNp63α, are highly expressed in the basal cells of stratified epithelia and are essential for their development and maintenance.[7][8] In cancer, ΔNp63 can act as an oncogene by promoting proliferation, migration, and invasion, while suppressing senescence.[7] It achieves some of these effects by acting as a dominant-negative inhibitor of both p53 and TAp63 isoforms.[6][7]

References

- 1. p63-related signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Expression and Regulation of the ΔN and TAp63 Isoforms in Salivary Gland Tumorigenesis: Clinical and Experimental Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. p53 Family members p63 and p73 are SAM domain-containing proteins | Protein Science | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

ΔNp63α: A Pivotal Regulator in the Complex Landscape of Cancer Metastasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

The transcription factor ΔNp63α, a dominant isoform of the p63 gene, has emerged as a critical and complex player in the intricate process of cancer metastasis. While initially characterized by its role in epithelial development and stem cell maintenance, a growing body of evidence reveals its multifaceted and often contradictory involvement in tumor progression. This technical guide synthesizes the current understanding of ΔNp63α's role in metastasis, providing a comprehensive overview of its underlying molecular mechanisms, key signaling pathways, and the experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of metastatic disease and identify novel therapeutic targets.

The Dichotomous Role of ΔNp63α in Metastasis: Promoter and Suppressor

A central theme in the study of ΔNp63α in cancer is its dual functionality, acting as both a promoter and a suppressor of metastasis depending on the specific cellular and molecular context. This paradoxical behavior underscores the importance of understanding the intricate signaling networks that govern its activity.

In certain cancer types, particularly in basal-like breast cancer and squamous cell carcinomas, ΔNp63α has been shown to drive cell migration and invasion.[1][2] It achieves this by selectively activating components of the epithelial-to-mesenchymal transition (EMT) program, a key process in the initiation of metastasis.[2] Conversely, numerous studies have also positioned ΔNp63α as a metastasis suppressor.[3] Loss of ΔNp63α expression has been correlated with increased metastatic potential in various cancer models, including prostate and urothelial carcinomas.[4][5] This suppressive role is often attributed to its ability to maintain epithelial integrity and inhibit the mesenchymal phenotype.

Key Signaling Pathways Modulated by ΔNp63α

The influence of ΔNp63α on metastasis is mediated through its intricate interplay with several major signaling pathways. Understanding these pathways is crucial for developing targeted therapeutic strategies.

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β pathway is a well-established regulator of EMT and metastasis. ΔNp63α's interaction with this pathway is highly context-dependent. In some scenarios, ΔNp63α can cooperate with TGF-β signaling to promote a pro-metastatic wound-healing program.[6] It can act as a SMAD co-factor, silencing E-cadherin expression while increasing fibronectin expression.[6] However, in other contexts, ΔNp63α can attenuate TGF-β signaling by promoting the expression of microRNAs like miR-155, which targets SMAD2.[6]

A noncanonical TGF-β pathway has also been identified where TGF-β signaling leads to the degradation of ΔNp63α via the Erk/FBXO3 axis, thereby promoting cell migration and metastasis.[7]

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is another critical regulator of cell fate and migration. The role of ΔNp63α in this pathway is also cell-type specific. In normal keratinocytes and some adenocarcinoma cell lines, ΔNp63α represses Wnt signaling by competing with β-catenin for binding to Wnt response elements.[6] However, in invasive carcinoma cells, ΔNp63α can promote β-catenin stability, potentially through the inhibition of PTEN and activation of AKT, leading to the formation of a pro-EMT transcription complex with β-catenin and TCF/LEF.[6]

Notch Signaling

The Notch signaling pathway, involved in cell-cell communication, also intersects with ΔNp63α in the context of metastasis. PI3K/AKT signaling can lead to the activation of STAT3, which in turn increases ΔNp63α expression.[6] ΔNp63α can then act through Jagged1 to induce Notch signaling in adjacent cells, leading to increased NF-κB expression and a feedback loop that can either promote or inhibit EMT depending on the cellular context.[6]

PI3K/AKT Signaling

The PI3K/AKT pathway is a central hub for cell survival, proliferation, and migration. Oncogenic activation of PI3K, Ras, or Her2 can lead to the suppression of ΔNp63α expression through Akt-FOXO3a signaling, resulting in increased cell motility and tumor metastasis.[8] Conversely, ΔNp63α can also be downstream of PI3K/AKT signaling, as mentioned in the context of Wnt and Notch pathway interactions.

Downstream Effectors and microRNA Regulation

ΔNp63α exerts its effects on metastasis by transcriptionally regulating a diverse array of downstream target genes and microRNAs.

Table 1: Key Downstream Targets of ΔNp63α in Metastasis

| Target Gene | Function in Metastasis | Regulation by ΔNp63α | Cancer Type(s) |

| CD82 | Metastasis suppressor, inhibits cell invasion. | Upregulates | Prostate, Melanoma |

| Slug (SNAI2) | EMT transcription factor, promotes motility. | Upregulates | Breast Cancer |

| Axl | Receptor tyrosine kinase, promotes migration. | Upregulates | Breast Cancer |

| miR-205 | Inhibits EMT by targeting ZEB1/2. | Upregulates | Breast, Bladder Cancer |

| miR-203a | Suppresses motility by silencing ΔNp63α. | Is silenced by | Breast Cancer |

| N-Cadherin | Mesenchymal marker, promotes invasion. | Downregulates | Urothelial Carcinoma |

| MMP-9 | Matrix metalloproteinase, degrades extracellular matrix. | Downregulates | Urothelial Carcinoma |

Anoikis Resistance

Anoikis is a form of programmed cell death that occurs when cells detach from the extracellular matrix. Resistance to anoikis is a critical step in metastasis, allowing cancer cells to survive in the circulation. ΔNp63α has been shown to mitigate anoikis-induced oxidative stress, thereby promoting cell survival during detachment.[9]

Quantitative Data on ΔNp63α's Role in Metastasis

The following tables summarize quantitative findings from key studies, illustrating the impact of ΔNp63α on cell migration and invasion.

Table 2: Effect of ΔNp63α on Cell Invasion

| Cell Line | Experimental Condition | Fold Change in Invasion | Reference |

| Hs-578T (Breast) | ΔNp63α overexpression | ~0.4 | [3] |

| H1299 (Lung) | ΔNp63α overexpression | ~0.3 | [3] |

| A549 (Lung) | ΔNp63α overexpression | ~0.5 | [3] |

| 5637 (Bladder) | ΔNp63α knockdown | ~2.5 | [4] |

| T24 (Bladder) | ΔNp63α overexpression | ~0.4 | [4] |

| HOS (Osteosarcoma) | ΔNp63α overexpression + TGFβ | ~2.0 | [6] |

Table 3: Effect of ΔNp63α on Cell Migration

| Cell Line | Experimental Condition | % Migration Rate / Wound Closure | Reference |

| MCF10A (Breast) | miR-522 induction (↓ΔNp63α) | ~52% increase | [3] |

| A549 (Lung) | ΔNp63α overexpression | Significant decrease | [9] |

| Calu-6 (Lung) | ΔNp63α overexpression | Significant increase | [9] |

| PC3 (Prostate) | ΔNp63α overexpression | Significant decrease | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field. Below are outlines of key experimental protocols used to study ΔNp63α's role in metastasis.

Matrigel Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

Protocol Outline:

-

Chamber Preparation: Rehydrate Matrigel-coated inserts (e.g., BD BioCoat Matrigel Invasion Chambers) with serum-free medium.

-

Cell Seeding: Suspend cells (e.g., 5 x 10^4 cells/well) in serum-free medium and add to the upper chamber.

-

Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

-

Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Quantification: Count the number of stained cells in several microscopic fields.

Wound Healing (Scratch) Assay

This assay assesses the collective migration of a sheet of cells.

Protocol Outline:

-

Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.

-

Scratch Creation: Create a "scratch" or gap in the monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Incubation: Add fresh medium (often with reduced serum to inhibit proliferation) and incubate.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 6-12 hours).

-

Analysis: Measure the width of the scratch at different points and calculate the rate of wound closure.

In Vivo Metastasis Models

Animal models are crucial for studying the later stages of metastasis. A common model involves tail vein injection of cancer cells.

Protocol Outline:

-

Cell Preparation: Harvest and resuspend cancer cells (e.g., 1 x 10^6 cells) in a sterile solution like PBS.

-

Injection: Inject the cell suspension into the lateral tail vein of immunocompromised mice (e.g., nude or SCID mice).

-

Monitoring: Monitor the mice for signs of tumor development and metastasis. This can be facilitated by using cells engineered to express a reporter gene (e.g., luciferase for bioluminescence imaging).

-

Endpoint Analysis: At a predetermined endpoint, euthanize the mice and harvest organs (typically lungs, liver, and bone) to assess metastatic burden through histological analysis or imaging.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the DNA binding sites of a specific protein, such as ΔNp63α.

Protocol Outline:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to ΔNp63α.

-

Immune Complex Capture: Use protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Conclusion and Future Directions

ΔNp63α stands at a critical crossroads in the regulation of cancer metastasis. Its dual ability to both promote and suppress metastatic processes highlights the context-dependent nature of its function and the complexity of the signaling networks in which it operates. For researchers and drug development professionals, a deep understanding of these context-specific roles is paramount. Future research should focus on further dissecting the molecular switches that determine the pro- or anti-metastatic function of ΔNp63α. Identifying the specific upstream signals and downstream effectors in different tumor types will be key to developing effective therapeutic strategies. Targeting the pathways that mediate the pro-metastatic activities of ΔNp63α, or developing strategies to restore its tumor-suppressive functions, holds significant promise for the future of anti-metastatic therapies. This technical guide provides a solid foundation for these ongoing efforts, summarizing the current knowledge and providing the methodological framework necessary to propel this critical area of cancer research forward.

References

- 1. TGF-β Family Signaling in Tumor Suppression and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ΔNp63α promotes breast cancer cell motility through the selective activation of components of the epithelial-to-mesenchymal transition program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting of ΔNp63α by miR‐522 promotes the migration of breast epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Loss of p63 and its microRNA-205 target results in enhanced cell migration and metastasis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Noncanonical TGF-β signaling leads to FBXO3-mediated degradation of ΔNp63α promoting breast cancer metastasis and poor clinical prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The interaction between ΔNp63α and TAp63α, mediated by miR-205-5p, inhibits the migration of lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The intricate network of ΔNp63α: a technical guide to its protein interactions and signaling pathways

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the multifaceted interactions of the transcription factor ΔNp63α. As a key regulator of epithelial development and a significant player in cancer biology, understanding its protein-protein interactions and the signaling cascades it modulates is critical for developing novel therapeutic strategies.

ΔNp63α, an isoform of the p63 tumor suppressor protein, is essential for the regenerative capacity of basal keratinocytes and is frequently upregulated in squamous cell carcinomas.[1][2][3] Its diverse functions in cell proliferation, differentiation, adhesion, and migration are orchestrated through a complex network of interactions with other proteins. This guide will summarize these interactions, detail the experimental methodologies used to identify them, and visualize the key signaling pathways involved.

Core Interacting Partners of ΔNp63α

ΔNp63α's functional diversity is a direct result of its ability to form complexes with a wide array of proteins, including transcription factors, chromatin remodelers, and signaling molecules. These interactions can either enhance or repress its transcriptional activity, leading to context-dependent cellular outcomes.

A significant number of ΔNp63α's interacting partners have been identified through techniques such as co-immunoprecipitation followed by mass spectrometry.[1][2][3] One such study identified 49 potential ΔNp63α binding proteins, including several heterogeneous ribonucleoproteins (hnRNPs) like hnRNPA/B, hnRNPK, hnRNPQ, and FUS/TLS, suggesting a role for ΔNp63α in mRNA metabolism and transport.[1][2][3]

Interactions with other key proteins are summarized in the table below.

| Interacting Protein | Protein Class | Functional Consequence of Interaction | Key Experimental Method(s) |

| YAP (Yes-associated protein) | Transcriptional Co-activator | Stabilization of ΔNp63α, leading to enhanced cancer stem cell survival.[4] ΔNp63α can also directly bind to the YAP promoter to regulate its expression.[5] | Co-immunoprecipitation, Chromatin Immunoprecipitation (ChIP) |

| p53 | Tumor Suppressor | Physical interaction can lead to the degradation of ΔNp63α. Certain p53 mutants (R175H, R248W) abolish this interaction.[6] | Yeast Two-Hybrid, Co-immunoprecipitation |

| SOX2 | Transcription Factor | Co-amplified with p63 in squamous cell carcinoma (SCC), preferentially interacts with ΔNp63α to regulate gene expression, including EGFR.[4] | Co-immunoprecipitation |

| ACTL6A | Chromatin Remodeling Protein | Cooperates with ΔNp63α to decrease chromatin accessibility, leading to repression of metastasis suppressor genes and activation of YAP.[4] | Not specified in abstracts |

| HELLS (Helicase, Lymphoid-Specific) | Chromatin Remodeling Protein | ΔNp63α binds to the HELLS promoter, increasing its expression and leading to senescence bypass in SCC.[4] | Promoter Binding Assays |

| β-catenin | Transcriptional Co-activator | Context-dependent. Can form a complex with ΔNp63α and TCF/LEF to promote EMT.[7] In other contexts, ΔNp63α can repress Wnt/β-catenin signaling.[7][8][9] | Co-immunoprecipitation, Reporter Assays |

| c-Rel (NF-κB family member) | Transcription Factor | Physical association with phosphorylated, active c-Rel, leading to increased nuclear accumulation of c-Rel and enhanced proliferation in SCC.[10][11] | Co-immunoprecipitation, Chromatin Immunoprecipitation (ChIP) |

| hnRNP A/B, K, Q, FUS/TLS | RNA-binding proteins | Suggests a role for ΔNp63α in mRNA metabolism and transport.[1][2][3] | Co-immunoprecipitation, Mass Spectrometry |

| SMAD1/5/8 | Transcription Factors | Physical interaction, with ΔNp63α acting as a co-activator of BMP signaling.[12] | Co-immunoprecipitation |

| YB-1 (Y-box Binding Protein 1) | Multifunctional Protein | Physical interaction; ΔNp63α promotes YB-1 nuclear accumulation and they cooperate in PIK3CA gene promoter activation.[13] | Co-immunoprecipitation |

| IKKβ (IκB Kinase β) | Kinase | IKKβ promotes the ubiquitin-mediated proteasomal degradation of ΔNp63α in response to DNA damage or TNF-α.[14] | Co-immunoprecipitation |

| HDAC1/2 | Histone Deacetylases | Physical interaction mediates transcriptional repression of genes involved in cancer cell proliferation and survival.[15] | Chromatin Immunoprecipitation (ChIP) |

| p300 | Histone Acetyltransferase | Direct interaction with the C-terminus of ΔNp63α, correlating with the activation of the β-catenin promoter.[15] | Not specified in abstracts |

| BRDT (Bromodomain testis-specific protein) | Chromatin Reader | Physical interaction and cooperation to control the expression of a subset of ΔNp63-specific genes in esophageal SCC.[15] | Not specified in abstracts |

Key Signaling Pathways Modulated by ΔNp63α

ΔNp63α is a central node in several signaling pathways crucial for both normal development and carcinogenesis. Its interactions with key components of these pathways can lead to a cascade of downstream effects on gene expression and cellular behavior.

Wnt/β-catenin Signaling

The interaction between ΔNp63α and the Wnt/β-catenin pathway is complex and appears to be context-dependent.[7][8] In some instances, ΔNp63α is under the direct control of the Wnt/β-catenin pathway.[4][16] Conversely, ΔNp63α can also modulate Wnt signaling. For example, in breast cancer, it drives Wnt signaling by directly upregulating the expression of the Frizzled-7 receptor (FZD7).[4] In invasive carcinoma cell lines, ΔNp63α can promote the stability of β-catenin and form a transcriptional complex with β-catenin and TCF/LEF to drive the expression of genes involved in the epithelial-to-mesenchymal transition (EMT).[7] However, in other cellular contexts, ΔNp63α has been shown to repress Wnt signaling by competing with β-catenin for binding to Wnt response elements.[7][9]

Notch Signaling

ΔNp63α plays a significant role in the activation of the Notch signaling pathway, which is critical for cell fate decisions and stem cell maintenance.[17][18] ΔNp63α can directly bind to the promoter of the Notch1 gene, leading to increased expression of both Notch1 mRNA and protein.[18] This, in turn, leads to an accumulation of the Notch1 intracellular domain (NICD), the active form of the receptor.[18] The activation of Notch signaling by ΔNp63α has been shown to induce the expression of the downstream target Hes1, a canonical mediator of cellular quiescence, and to enrich for cancer stem cell-like populations.[17][18] Furthermore, ΔNp63α can regulate the expression of other Notch pathway components, including Notch3, Jagged1, and Jagged2.[16]

Hippo-YAP Signaling

The Hippo signaling pathway is a key regulator of organ size and cell proliferation, and its dysregulation is common in cancer. The transcriptional co-activator YAP is a central effector of this pathway. ΔNp63α and YAP are engaged in a reciprocal regulatory relationship. YAP can directly bind to and stabilize the ΔNp63α protein, thereby enhancing cancer stem cell survival.[4] In turn, ΔNp63α can regulate YAP expression by binding to its promoter.[5] The interaction between ΔNp63α and YAP is crucial for maintaining the self-renewal of adult lung basal stem cells.[19] Furthermore, the cooperation between ΔNp63α and ACTL6A can lead to the activation of YAP.[4] In some contexts, TG2-integrin signaling can inhibit the Hippo pathway, leading to nuclear accumulation of YAP, which then interacts with and stabilizes ΔNp63α.[20]

Experimental Protocols: Identification of ΔNp63α Interacting Proteins by Co-Immunoprecipitation and Mass Spectrometry

The following protocol is a generalized methodology based on published studies for the identification of ΔNp63α protein-protein interactions.[1][2][3]

Objective: To isolate and identify proteins that form a complex with ΔNp63α in mammalian cells.

Materials:

-

Cell line expressing ΔNp63α (e.g., H1299 cells transfected with Myc-tagged ΔNp63α)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against ΔNp63α or an epitope tag (e.g., anti-Myc antibody)

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5, or a competing peptide for epitope-tagged proteins)

-

Neutralization buffer (e.g., Tris-HCl, pH 8.5)

-

SDS-PAGE gels and reagents

-

Mass spectrometer and associated reagents for in-gel digestion and LC-MS/MS analysis

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the pre-cleared supernatant.

-

Incubate the pre-cleared lysate with the anti-ΔNp63α (or anti-tag) antibody overnight at 4°C on a rotator.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

Collect the beads by centrifugation.

-

-

Washing:

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

After the final wash, remove all supernatant.

-

-

Elution:

-

Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature.

-

Alternatively, for epitope-tagged proteins, use a competing peptide.

-

Collect the eluate by centrifugation.

-

Neutralize the eluate with neutralization buffer.

-

-

SDS-PAGE and In-Gel Digestion:

-

Resolve the eluted proteins on an SDS-PAGE gel.

-

Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

-

Excise the entire lane or specific protein bands of interest.

-

Destain the gel slices.

-

Perform in-gel digestion with trypsin overnight.

-

Extract the peptides from the gel slices.

-

-

Mass Spectrometry Analysis:

-

Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins from the resulting spectra using a protein database search algorithm (e.g., SEQUEST, Mascot).

-

Conclusion

ΔNp63α is a critical transcription factor with a complex and extensive network of protein interactions that dictate its diverse cellular functions. Its interplay with key signaling pathways, including Wnt, Notch, and Hippo-YAP, underscores its central role in both epithelial homeostasis and the pathogenesis of diseases like cancer. A thorough understanding of this intricate interaction network, facilitated by robust experimental methodologies, is paramount for the development of targeted therapies aimed at modulating ΔNp63α activity for clinical benefit. This guide provides a foundational overview for researchers and drug development professionals to navigate the complexities of ΔNp63α biology.

References

- 1. Identification of DeltaNp63alpha protein interactions by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ΔNp63α in cancer: Importance and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. p53 associates with and targets ΔNp63 into a protein degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ΔNp63α and microRNAs: leveraging the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Repression of Wnt/β-catenin response elements by p63 (TP63) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The p53 homologue ΔNp63α interacts with the NF-κB pathway to modulate epithelial cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. p53 and ΔNp63α Co-regulate the Transcriptional and Cellular Response to TGFβ and BMP Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The p63 Protein Isoform ΔNp63α Modulates Y-box Binding Protein 1 in Its Subcellular Distribution and Regulation of Cell Survival and Motility Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Distinct interactors define the p63 transcriptional signature in epithelial development or cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.biologists.com [journals.biologists.com]

- 17. ΔNp63α promotes cellular quiescence via induction and activation of Notch3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Overexpression of ΔNp63α induces a stem cell phenotype in MCF7 breast carcinoma cell line through the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Reciprocal Crosstalk Between YAP1/Hippo Pathway and the p53 Family Proteins: Mechanisms and Outcomes in Cancer [frontiersin.org]

- 20. Transglutaminase interaction with α6/β4-integrin stimulates YAP1-dependent ΔNp63α stabilization and leads to enhanced cancer stem cell survival and tumor formation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of p63 in Embryonic Development: A Technical Guide

Abstract

The transcription factor p63, a member of the p53 family, is a master regulator of embryonic development, particularly in the formation of stratified epithelial tissues. This technical guide provides an in-depth analysis of the multifaceted roles of p63, its isoforms, and its intricate involvement in signaling pathways that govern tissue morphogenesis. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of p63's function in embryonic life. This document summarizes key quantitative data, details common experimental protocols, and visualizes complex molecular interactions and workflows.

Introduction to p63 and its Isoforms

The Trp63 gene (also known as TP63) encodes multiple protein isoforms that can be broadly categorized into two main groups based on the promoter used: the TAp63 isoforms, which contain a transactivation (TA) domain, and the ΔNp63 isoforms, which lack this domain and are transcribed from an internal promoter. Further alternative splicing at the C-terminus generates α, β, and γ variants for each group. The ΔNp63α isoform is the most predominantly expressed variant in epithelial tissues. While TAp63 isoforms can induce apoptosis and cell cycle arrest, similar to p53, the ΔNp63 isoforms are essential for the development and maintenance of stratified epithelia.

Caption: p63 gene structure and isoform generation.

Core Functions of p63 in Embryonic Development

p63 is indispensable for the development of multiple ectoderm-derived tissues. Its most critical role is in the commitment of embryonic ectodermal cells to an epithelial fate and the subsequent stratification of these epithelia.

Epidermal Development

During embryogenesis, a single layer of surface ectoderm gives rise to the multilayered epidermis. p63 is a master regulator of this process. It is expressed in the basal, proliferative layer of the epidermis and is essential for maintaining the regenerative capacity of epidermal stem cells. Mice lacking p63 fail to develop a stratified epidermis and die shortly after birth due to dehydration.

Limb and Craniofacial Development

p63 plays a crucial role in the development of limbs and craniofacial structures. It is highly expressed in the apical ectodermal ridge (AER), a transient structure essential for limb bud outgrowth. The absence of p63 leads to severe limb truncations. Furthermore, p63 is implicated in the development of the palate, teeth, and hair follicles. Mutations in the human TP63 gene are associated with several syndromes characterized by limb, craniofacial, and ectodermal defects, such as ectrodactyly, ectodermal dysplasia, and cleft lip/palate (EEC syndrome).

Development of Other Epithelial Tissues

Beyond the epidermis, p63 is vital for the proper development of other epithelial tissues, including the mammary, lacrimal, and salivary glands, as well as the urothelium. In the absence of p63, these tissues often fail to develop, highlighting its fundamental role in epithelial morphogenesis.

Quantitative Data on p63 Function

The study of p63-deficient mouse models has provided significant quantitative insights into its role in development.

| Phenotype in p63-/- Mice | Observation | Reference |

| Epidermal Stratification | Complete absence of stratified epidermis. | |

| Limb Development | Severe truncation of all four limbs. | |

| Craniofacial Development | Cleft palate and defective tooth development. | |

| Glandular Development | Agenesis of mammary, lacrimal, and salivary glands. | |

| Postnatal Survival | 100% perinatal lethality. |

Signaling Pathways Involving p63

p63 functions within a complex network of signaling pathways to orchestrate developmental processes. It acts as a nodal point, integrating upstream signals and regulating a vast array of downstream target genes.

Caption: p63 signaling network in epithelial development.

Upstream signaling pathways such as FGF, Wnt, and Notch are known to regulate p63 expression. In turn, p63 directly regulates the expression of genes crucial for epithelial identity and function. These include genes encoding keratins (e.g., KRT5, KRT14), cell adhesion molecules (e.g., E-cadherin, Perp), and other signaling molecules that create feedback loops (e.g., Jagged1/2, Frisbee).

Experimental Protocols for Studying p63

Understanding the function of p63 has been made possible through a variety of experimental techniques.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genome-wide binding sites of p63, revealing its direct target genes.

Protocol Outline:

-

Cross-linking: Embryonic tissues or cultured epithelial cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into small fragments (200-600 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to p63 is used to immunoprecipitate the p63-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Sequencing: The purified DNA fragments are sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequence reads are mapped to a reference genome to identify p63 binding sites (peaks).

Caption: Workflow for p63 ChIP-Seq experiment.

Immunohistochemistry (IHC) and In Situ Hybridization (ISH)

IHC and ISH are used to visualize the spatial and temporal expression patterns of p63 protein and mRNA, respectively, in embryonic tissue sections.

Protocol Outline (IHC):

-

Tissue Preparation: Embryos are fixed (e.g., in 4% paraformaldehyde), dehydrated, and embedded in paraffin.

-

Sectioning: The paraffin-embedded tissues are sectioned using a microtome.

-

Antigen Retrieval: Tissue sections are treated to unmask the p63 epitope.

-

Blocking: Non-specific antibody binding is blocked using serum.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific to p63.

-

Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.

-

Detection: The signal is developed using a chromogenic substrate or a fluorescent dye.

-

Microscopy: The stained sections are visualized under a microscope.

Conclusion and Future Directions

p63 is a transcription factor of paramount importance for the embryonic development of stratified epithelia, limbs, and craniofacial structures. The ΔNp63 isoforms are particularly critical for these processes. While significant progress has been made in understanding the roles of p63, future research will likely focus on elucidating the complex interplay between different p63 isoforms, identifying novel co-factors and downstream effectors, and understanding how the dysregulation of p63 contributes to human congenital disorders. A deeper understanding of the p63 signaling network will be invaluable for developing potential therapeutic strategies for these conditions.

ΔNp63α: A Master Regulator of Cell Proliferation and its Therapeutic Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The transcription factor ΔNp63α, a dominant isoform of the p63 gene, plays a pivotal and complex role in regulating cell proliferation, differentiation, and survival. Its expression is tightly controlled in epithelial tissues, where it is essential for the maintenance of progenitor cell populations. Dysregulation of ΔNp63α is a hallmark of various pathologies, most notably squamous cell carcinomas, where it can function as a potent oncogene driving tumor growth and progression. This technical guide provides a comprehensive overview of the multifaceted impact of ΔNp63α on cell proliferation, detailing its intricate involvement in key signaling pathways, its downstream transcriptional targets, and its role in cancer stem cell biology. We present a synthesis of quantitative data from numerous studies, detailed experimental protocols for investigating ΔNp63α function, and visual representations of its regulatory networks to serve as a valuable resource for researchers and professionals in the field of cancer biology and drug development.

Introduction to ΔNp63α

The TP63 gene, a member of the p53 tumor suppressor family, encodes for multiple protein isoforms with diverse and sometimes opposing functions. These isoforms are broadly categorized into two main groups based on the promoter usage: the TAp63 isoforms, which contain a transactivation domain and exhibit tumor-suppressive functions similar to p53, and the ΔNp63 isoforms, which lack the N-terminal transactivation domain and often act as transcriptional repressors or context-dependent activators.

Among the ΔNp63 isoforms, ΔNp63α is the most predominantly expressed and functionally significant in stratified epithelia. It is a master regulator of epithelial development and is crucial for the self-renewal capacity of epithelial stem cells.[1] In the context of cancer, particularly in squamous cell carcinomas of the head and neck, lung, and skin, ΔNp63α is frequently overexpressed and acts as a lineage-survival oncogene, promoting cell proliferation, inhibiting apoptosis, and contributing to therapy resistance.[2][3] Understanding the molecular mechanisms by which ΔNp63α controls cell proliferation is therefore of paramount importance for the development of novel therapeutic strategies against these malignancies.

The Impact of ΔNp63α on Cell Proliferation: Quantitative Insights

The influence of ΔNp63α on cellular proliferation is context-dependent, with a large body of evidence pointing towards a pro-proliferative role in many cancer types. The following tables summarize quantitative data from various studies that have investigated the effects of modulating ΔNp663α expression on different aspects of cell proliferation.

Table 1: Effect of ΔNp63α on Cell Proliferation and Viability

| Cell Line | Experimental Condition | Assay | Result | Reference |

| MCF7 (Breast Cancer) | Overexpression of ΔNp63α | Proliferation Assay | Increased cell proliferation | [4] |

| SaOS-2 (Osteosarcoma) | Overexpression of ΔNp63α | Proliferation Assay | Increased cell proliferation rate | [5] |

| CCLP1 (Cholangiocarcinoma) | Knockdown of p63 | CCK-8 Assay | Significantly decreased proliferation rate | [2] |

| RBE (Cholangiocarcinoma) | Overexpression of ΔNp63α | CCK-8 Assay | Significantly faster proliferation | [2] |

| HN6 and CAL-27 (HNSCC) | Overexpression of ΔNp63α | Celigo Cell Count | Inhibited cell growth | [6] |

| OV2008 (Ovarian Cancer) | Overexpression of ΔNp63α | MTT Assay | Increased cell viability after CDDP treatment | [4] |

Table 2: Effect of ΔNp63α on Colony Formation

| Cell Line | Experimental Condition | Result | Reference |

| SaOS-2 (Osteosarcoma) | Overexpression of ΔNp63α | 2.6-fold increase in colony number | [5] |

| CCLP1 (Cholangiocarcinoma) | Knockdown of p63 | Decreased number of colonies | [2] |

| RBE (Cholangiocarcinoma) | Overexpression of ΔNp63α | Increased number of colonies | [2] |

| LNCaP (Prostate Cancer) | Isolation of CD44+/CD24- cells (high ΔNp63α) | Higher colony-forming efficiency | [7] |

Table 3: Effect of ΔNp63α on Cell Cycle Progression

| Cell Line | Experimental Condition | Effect on Cell Cycle | Reference |

| MCF-7 (Breast Cancer) | Synchronization and serum restimulation | ΔNp63α accumulation at G1-S transition and early S phase | [8] |

| SCC Cells | Knockdown of TIP60 (reduces ΔNp63α) | Reduction in G2/M progression | [9] |

| DU-145 (Prostate Cancer) | Treatment with AAP-H (modulates ΔNp63α pathways) | S phase arrest | [10] |

Table 4: Effect of ΔNp63α on Cell Migration and Invasion

| Cell Line | Experimental Condition | Assay | Result | Reference |

| CCLP1 (Cholangiocarcinoma) | Knockdown of p63 | Transwell Migration Assay | Significantly decreased migration | [1][2] |

| RBE (Cholangiocarcinoma) | Overexpression of ΔNp63α | Transwell Migration Assay | Enhanced migration | [1][2] |

| A431 (Squamous Cell Carcinoma) | Overexpression of ΔNp63α | Matrigel Invasion Assay | Decreased cell invasion | [11] |